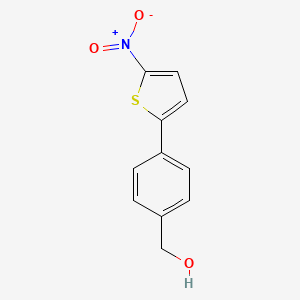

(4-(5-Nitrothiophen-2-yl)phenyl)methanol

Description

Contextualization of Nitro-Substituted Thiophene (B33073) Derivatives in Organic Synthesis and Functional Materials

Nitro-substituted thiophenes are a class of heterocyclic compounds that command considerable attention in chemical research. The thiophene ring itself is a staple in medicinal chemistry, often considered a bioisostere of a benzene (B151609) ring. derpharmachemica.com The introduction of a nitro group (–NO₂) profoundly influences the ring's electronic properties and reactivity.

The nitro group is strongly electron-withdrawing, which deactivates the thiophene ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution, a key reaction in building complex molecules. sci-hub.se This electronic feature is fundamental to the utility of nitrothiophenes as versatile building blocks in organic synthesis. researchgate.netresearchgate.net Researchers have developed numerous methods for their preparation, including the direct nitration of thiophene or the cyclization of appropriately functionalized precursors. derpharmachemica.comresearchgate.net

Beyond their role as synthetic intermediates, nitrothiophene derivatives exhibit a wide spectrum of biological activities. They have been investigated as antibacterial agents, antiprotozoal compounds, and anticancer agents. researchgate.netnih.govnih.gov For example, certain nitrothiophene carboxamides have been evaluated as bioreductively activated cytotoxins and radiosensitizers for hypoxic cancer cells, where the nitro group is reduced in low-oxygen environments to generate cytotoxic species. nih.gov In materials science, the electronic properties of nitrothiophenes are harnessed to create functional materials, such as oligothiophene-functionalized graphene, where they can act as electron-acceptor groups to modify optical and electronic characteristics. nankai.edu.cn

Significance of Phenylmethanol Moieties in Molecular Design and Transformations

The phenylmethanol moiety, commonly known as benzyl (B1604629) alcohol, is an aromatic alcohol that is a fundamental component in molecular design and chemical transformations. wikipedia.org It consists of a benzene ring substituted with a hydroxymethyl group (–CH₂OH). This structural unit is found in numerous natural products and serves as a key pharmacophore in a variety of pharmacologically active compounds, including anticancer agents and HIV inhibitors. rsc.org

The reactivity of the phenylmethanol group is dominated by the alcohol functional group and its position adjacent to the aromatic ring. It readily undergoes reactions typical of primary alcohols, such as esterification with carboxylic acids. wikipedia.org In organic synthesis, benzyl esters are frequently employed as protecting groups for carboxylic acids because they can be selectively removed under mild conditions via hydrogenolysis. wikipedia.org

The hydroxyl group can be oxidized to form benzaldehyde (B42025) or, with stronger oxidizing agents, benzoic acid. Conversely, the parent benzaldehyde can be reduced to phenylmethanol. wikipedia.org The benzylic position is particularly reactive due to the ability of the benzene ring to stabilize an adjacent positive charge. This facilitates S_N1-type substitution reactions, where the loss of the hydroxyl group (often after protonation) generates a resonance-stabilized benzylic carbocation, a key reactive intermediate in many transformations. acs.orgnih.govresearchgate.net This inherent reactivity makes the phenylmethanol group a versatile handle for introducing further molecular complexity.

Overview of Current Research Trajectories Involving Nitroaryl-Phenyl-Methanol Systems

Research involving molecules that combine nitroaromatic and phenylmethanol functionalities, such as the titular compound, focuses on creating biaryl systems where the properties of each ring are strategically merged. The synthesis of such compounds typically relies on modern cross-coupling reactions, which have become indispensable tools for forming carbon-carbon bonds between aromatic rings.

The Suzuki-Miyaura cross-coupling reaction is a highly plausible and efficient method for synthesizing (4-(5-Nitrothiophen-2-yl)phenyl)methanol. nih.govyoutube.com This would likely involve the palladium-catalyzed reaction between a halogenated 5-nitrothiophene (e.g., 2-bromo-5-nitrothiophene) and (4-(hydroxymethyl)phenyl)boronic acid. nih.govresearchgate.netnih.gov The Ullmann reaction, a classic copper-mediated coupling of aryl halides, represents an alternative, albeit often harsher, synthetic route. wikipedia.org

The interest in these nitroaryl-biaryl structures is significant. The nitro group acts as a powerful modulator of the molecule's electronic properties, influencing factors like its reduction potential and its ability to engage in intermolecular interactions. In medicinal chemistry, the nitroaryl moiety can be a prerequisite for certain biological activities, as seen in bioreductive drugs. nih.gov The phenylmethanol portion provides a site for further functionalization, metabolic activity, or hydrogen bonding interactions with biological targets. Research on related nitro-biaryl systems has explored their use in cycloaddition reactions and as building blocks for more complex poly-aromatic structures, where the nitro group often plays a critical role in directing reactivity. nih.govrsc.org

Scope and Objectives of the Research Compendium

The primary objective of this article is to provide a comprehensive scientific overview of the compound this compound. In the absence of direct, extensive experimental reports on this specific molecule, this compendium achieves its goal by dissecting the compound into its core functional units: the 5-nitrothiophene system and the phenylmethanol moiety. By analyzing the established chemical reactivity, synthetic utility, and functional applications of these components, this work aims to build a scientifically grounded profile of the target molecule. The scope is to contextualize its potential properties, likely synthetic pathways, and possible areas of application within the broader landscape of contemporary chemical research.

Data Tables

Table 1: Physicochemical Properties of Parent Moieties

This table presents key properties of the foundational molecules, 2-Nitrothiophene and Phenylmethanol (Benzyl Alcohol), from which the target compound is derived.

| Property | 2-Nitrothiophene | Phenylmethanol (Benzyl Alcohol) |

| CAS Number | 609-40-5 sigmaaldrich.com | 100-51-6 wikipedia.org |

| Molecular Formula | C₄H₃NO₂S sigmaaldrich.com | C₇H₈O wikipedia.org |

| Molecular Weight | 129.14 g/mol sigmaaldrich.com | 108.14 g/mol wikipedia.org |

| Appearance | Crystals sigmaaldrich.com | Colorless liquid wikipedia.org |

| Melting Point | 43-45 °C sigmaaldrich.com | -15 °C |

| Boiling Point | 224-225 °C sigmaaldrich.com | 205 °C wikipedia.org |

| Solubility in Water | Insoluble derpharmachemica.com | Moderately soluble (4 g/100 mL) wikipedia.org |

Table 2: Plausible Synthetic Route via Suzuki-Miyaura Coupling

This table outlines a hypothetical, yet highly feasible, synthetic strategy for this compound based on well-established Suzuki-Miyaura cross-coupling methodology. nih.govyoutube.com

| Step | Reactant 1 | Reactant 2 | Catalyst / Reagents | Product | Reaction Type |

| 1 | 2-Bromo-5-nitrothiophene (B82342) | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ (Palladium Tetrakis), K₃PO₄ (Base), 1,4-Dioxane/H₂O (Solvent) | This compound | Suzuki-Miyaura Cross-Coupling nih.govyoutube.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3S |

|---|---|

Molecular Weight |

235.26 g/mol |

IUPAC Name |

[4-(5-nitrothiophen-2-yl)phenyl]methanol |

InChI |

InChI=1S/C11H9NO3S/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2 |

InChI Key |

YSLJOYIMNCRZJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(S2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 5 Nitrothiophen 2 Yl Phenyl Methanol

Retrosynthetic Disconnection Strategies for the (4-(5-Nitrothiophen-2-yl)phenyl)methanol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnection point is the C-C bond linking the thiophene (B33073) and phenyl rings. This bond is strategically formed late in the synthesis to allow for the independent preparation and functionalization of the two aromatic systems.

Key Precursors and Synthetic Building Blocks

The most logical retrosynthetic disconnection of the target molecule identifies two key precursors: a substituted thiophene and a substituted benzene (B151609) derivative. The choice of leaving groups and reactive functionalities on these precursors is dictated by the chosen coupling strategy.

For a Suzuki-Miyaura cross-coupling approach, the key building blocks are:

2-Bromo-5-nitrothiophene (B82342): This commercially available compound serves as the electrophilic partner. Its synthesis and properties are well-documented.

(4-(Hydroxymethyl)phenyl)boronic acid: This serves as the nucleophilic partner. It can be prepared from the corresponding bromide, (4-bromophenyl)methanol, through lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

An alternative precursor for the phenyl component is (4-bromophenyl)methanol , which can be used in other cross-coupling reactions or converted to the corresponding boronic acid. The synthesis of (4-bromophenyl)methanol can be achieved through the reduction of 4-bromobenzaldehyde.

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-Bromo-5-nitrothiophene | O=N(=O)c1sc(Br)cc1 | Electrophilic partner in cross-coupling |

| (4-(Hydroxymethyl)phenyl)boronic acid | O=B(O)c1ccc(CO)cc1 | Nucleophilic partner in Suzuki-Miyaura coupling |

| (4-Bromophenyl)methanol | Br-c1ccc(CO)cc1 | Precursor to the boronic acid or direct coupling partner |

Convergent and Linear Synthesis Approaches

A linear synthesis, where the molecule is built step-by-step from a single starting material, would be less efficient for this target. For instance, attempting to introduce the nitro group or the methanol (B129727) functionality after the two rings are connected could lead to issues with regioselectivity and functional group compatibility.

Targeted Synthesis of the this compound Core Structure

The formation of the thiophene-phenyl linkage is the cornerstone of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency, functional group tolerance, and broad applicability.

Cross-Coupling Reactions for Thiophene-Phenyl Linkage Formation

Several palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis of the target molecule. The most prominent among these are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This is the most widely employed and likely the most effective method for this synthesis. It involves the reaction of an organoboron compound (the boronic acid) with an organohalide (the bromothiophene) in the presence of a palladium catalyst and a base. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the nitro and hydroxyl groups present in the target molecule. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Heck reaction, this would necessitate the use of an alkyne-functionalized precursor, making it a less direct route compared to the Suzuki-Miyaura coupling.

Given the ready availability of the boronic acid and bromo-thiophene precursors, the Suzuki-Miyaura coupling represents the most logical and efficient strategy.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Optimization of these parameters is crucial to achieve high yields and purity of this compound.

Catalyst Systems: A variety of palladium catalysts can be employed. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). The active catalyst is a Pd(0) species, which is formed in situ from Pd(II) precursors. The choice of ligand is also critical; phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh3) or more electron-rich and bulky phosphines are often used to stabilize the palladium center and facilitate the catalytic cycle.

Bases: An inorganic base is required to activate the boronic acid and facilitate the transmetalation step. Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (B84403) (K3PO4). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvents: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, and dimethylformamide (DMF). The presence of water is often necessary to dissolve the inorganic base.

A representative set of conditions for the Suzuki-Miyaura coupling to form the thiophene-phenyl bond is presented in the table below. These conditions are based on general procedures for similar couplings and would require specific optimization for the synthesis of this compound.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)2 or Pd(PPh3)4 | Commonly used and effective palladium sources. |

| Ligand | PPh3 or other phosphine ligands | Stabilizes the palladium catalyst and promotes the reaction. |

| Base | K2CO3 or K3PO4 | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/Water or Dioxane/Water | Provides a biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides the necessary activation energy for the coupling reaction. |

Introduction and Manipulation of the Phenylmethanol Moiety

The phenylmethanol portion of the molecule provides a benzylic alcohol, a versatile functional group for further synthetic elaboration, and a phenyl ring that can be selectively functionalized.

The benzylic alcohol group in this compound can be introduced through several established synthetic routes. A primary method involves the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. For instance, the synthesis could commence from 4-(5-nitrothiophen-2-yl)benzaldehyde, which can be reduced to the target alcohol.

Commonly employed reducing agents for the transformation of an aldehyde to an alcohol include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and higher chemoselectivity, which would be crucial to avoid the reduction of the nitro group.

Alternatively, the benzylic alcohol can be formed from a benzoic acid derivative, such as 4-(5-nitrothiophen-2-yl)benzoic acid. This transformation typically requires a more powerful reducing agent like LiAlH₄ or by converting the carboxylic acid to an ester followed by reduction.

A plausible synthetic sequence could also involve a cross-coupling reaction, such as a Suzuki coupling, between a boronic acid derivative of one ring system and a halide of the other. For example, coupling (4-(hydroxymethyl)phenyl)boronic acid with 2-bromo-5-nitrothiophene would directly yield the target compound. The reverse strategy, coupling 4-bromobenzyl alcohol (or a protected version) with 5-nitrothiophene-2-boronic acid, is also a viable approach.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The positions for substitution are directed by the existing substituents: the alcohol-bearing methylene (B1212753) group and the 5-nitrothiophen-2-yl group. The hydroxymethyl group is an ortho-, para-directing activator, while the nitrothiophene group's directing influence is more complex. However, steric hindrance from the bulky thiophene substituent would likely favor substitution at the positions ortho to the hydroxymethyl group.

Typical functionalization reactions could include:

Halogenation: Introduction of bromine or chlorine atoms onto the phenyl ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.

Nitration: Further nitration of the phenyl ring would require careful control of reaction conditions to prevent over-nitration and potential side reactions on the thiophene ring.

Acylation: Friedel-Crafts acylation could introduce a keto group, providing another handle for further synthetic modifications.

Integration of the Nitrothiophene Subunit

The synthesis of the target molecule relies on the effective construction of the 5-nitrothiophen-2-yl-phenyl linkage.

The nitro group is a strong electron-withdrawing group and can be introduced onto the thiophene ring either before or after coupling with the phenyl moiety.

Pre-functionalization: A common strategy involves using a pre-nitrated thiophene building block, such as 2-bromo-5-nitrothiophene or 2-chloro-5-nitrothiophene. These commercially available starting materials can then be coupled with a suitable phenyl-containing reaction partner, for instance, (4-(hydroxymethyl)phenyl)boronic acid, via a palladium-catalyzed cross-coupling reaction like the Suzuki or Stille coupling.

Post-coupling Nitration: Alternatively, the 2-phenylthiophene (B1362552) core could be synthesized first, followed by nitration. The nitration of 2-phenylthiophene typically yields a mixture of isomers, with the 5-nitro and 3-nitro isomers being the major products. The regioselectivity can be influenced by the reaction conditions and the substituents on the phenyl ring. For the synthesis of this compound, this would involve the nitration of (4-(thiophen-2-yl)phenyl)methanol. This approach would likely require subsequent separation of the desired 5-nitro isomer.

Derivatization and Functionalization Reactions of this compound

The presence of the nitro group offers a reactive site for a variety of chemical transformations.

The reduction of the nitro group to an amino group is a pivotal transformation, as the resulting amine is a key precursor for the synthesis of a wide range of derivatives, including amides, sulfonamides, and diazonium salts. The selective reduction of the nitro group in the presence of other potentially reducible functionalities, such as the thiophene ring, is a significant synthetic challenge.

A variety of reducing agents and methods have been developed for the reduction of nitroarenes and nitroheterocycles. researchgate.net The choice of reagent is critical to achieve high chemoselectivity.

Commonly Used Reduction Methods:

| Reducing Agent/System | Conditions | Selectivity | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Can sometimes lead to reduction of the thiophene ring. | google.com |

| Metal/Acid Systems | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Generally effective but can be harsh. | researchgate.net |

| Sodium Borohydride (NaBH₄) with a Catalyst | NaBH₄/Ni(PPh₃)₄ | Offers a milder alternative. jsynthchem.com | jsynthchem.com |

| Trichlorosilane (HSiCl₃) and a Tertiary Amine | HSiCl₃, (C₂H₅)₃N | A metal-free method with good functional group tolerance. google.com | google.comorganic-chemistry.org |

| Dicobalt Octacarbonyl (Co₂(CO)₈) and Water | Co₂(CO)₈, H₂O | Can selectively reduce nitro groups in the presence of carbonyl groups. scispace.com | scispace.com |

The resulting (4-(5-aminothiophen-2-yl)phenyl)methanol can then undergo a plethora of further reactions. For example, diazotization of the amino group followed by Sandmeyer or related reactions allows for the introduction of a wide array of functional groups, including halogens, cyano, and hydroxyl groups.

Reactions at the Thiophene Ring: Electrophilic and Nucleophilic Substitutions

The thiophene ring in this compound is significantly influenced by the strongly electron-withdrawing nitro group. This substituent deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group at the 5-position makes the thiophene ring highly electrophilic, facilitating the displacement of a suitable leaving group at the 2-position (where the phenylmethanol group is located) or other positions if a leaving group is present. However, in the parent molecule, there isn't a typical leaving group attached to the thiophene ring besides the phenyl moiety itself, which is not readily displaced.

More commonly, SNAr reactions are studied on thiophenes bearing both a nitro group and a leaving group, such as a halogen. For instance, studies on 2-L-5-nitrothiophenes (where L is a leaving group) show they readily react with various nucleophiles. nih.govacs.org The kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines like pyrrolidine, piperidine, and morpholine (B109124) have been investigated, demonstrating that the reaction proceeds efficiently. nih.govacs.orgresearchgate.net The reaction rates are significantly faster than in corresponding benzene analogues, highlighting the potent activating effect of the nitro group on the thiophene ring. uoanbar.edu.iq This high reactivity is attributed to the ability of the thiophene ring to stabilize the intermediate Meisenheimer complex.

The general mechanism for SNAr on a nitrothiophene derivative involves two main steps:

Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination of the leaving group, which restores the aromaticity of the thiophene ring.

While direct substitution on the parent compound is not typical, derivatives featuring a leaving group on the thiophene ring would be highly susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution

Transformations of the Benzylic Alcohol: Oxidation, Esterification, and Etherification

The benzylic alcohol group is a versatile functional handle that can be readily transformed into other functional groups, such as aldehydes, ketones, esters, and ethers.

Oxidation

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The benzylic alcohol in the title compound can be oxidized to the corresponding aldehyde, (4-(5-nitrothiophen-2-yl)phenyl)carbaldehyde. Various reagents can be employed for this purpose, with a key challenge being the prevention of over-oxidation to the carboxylic acid.

Common oxidizing agents suitable for this transformation are summarized in the table below. The oxidation of structurally similar compounds like p-nitro benzyl (B1604629) alcohol has been successfully achieved using reagents like Dess-Martin Periodinane (DMP). universalprint.org This reaction is typically first-order with respect to both the alcohol and the oxidizing agent. universalprint.org Copper/nitroxyl catalyst systems are also effective for the selective oxidation of benzylic alcohols to their corresponding carbonyl compounds, often using molecular oxygen as the oxidant. mdpi.com

Table 1: Reagents for Oxidation of Benzylic Alcohols

| Reagent/System | Product | Notes |

|---|---|---|

| Dess-Martin Periodinane (DMP) | Aldehyde | Mild conditions, high selectivity for aldehydes. universalprint.org |

| Pyridinium chlorochromate (PCC) | Aldehyde | Widely used, but chromium-based reagents have toxicity concerns. |

| TEMPO/Co-oxidant (e.g., NaOCl) | Aldehyde | Highly selective for primary alcohols, works under mild conditions. mdpi.comqub.ac.uk |

Esterification

Esterification of the benzylic alcohol can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This transformation introduces an ester linkage, which can be useful for modifying the compound's physicochemical properties.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H2SO4). This is an equilibrium process, often requiring removal of water to drive the reaction to completion.

Reaction with Acyl Halides/Anhydrides: A more reactive method involves treating the alcohol with an acyl chloride or anhydride, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Cross-esterification reactions between benzylic alcohols and other alcohols can also be achieved under oxidative conditions. nih.gov For instance, reacting a benzylic alcohol with a simple aliphatic alcohol like ethanol (B145695) in the presence of a suitable catalyst and oxidant can yield the corresponding ethyl ester. nih.gov

Etherification

The synthesis of ethers from the benzylic alcohol can be achieved through several methods, most notably the Williamson ether synthesis or acid-catalyzed dehydration.

Williamson Ether Synthesis: This involves deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This method is highly versatile for producing a wide range of ethers.

Acid-Catalyzed Etherification: Benzylic alcohols can undergo etherification in the presence of an acid catalyst. nih.gov Symmetrical ethers can be formed by the self-condensation of the alcohol, while unsymmetrical ethers can be synthesized by reacting the benzylic alcohol with another alcohol, often using the second alcohol as the solvent. nih.govgoogle.com Various catalysts, including iron chlorides and zeolites, have been shown to be effective for these transformations under green conditions. nih.govgoogle.com Chemoselective methods have also been developed to convert benzylic alcohols into their methyl or ethyl ethers in the presence of other hydroxyl groups. organic-chemistry.org

Modification of the Phenyl Ring for Analogue Synthesis

The central phenyl ring serves as a scaffold that can be further functionalized to generate a library of analogues. The directing effects of the existing substituents—the activating, ortho-, para-directing –CH₂OH group and the deactivating –(5-nitrothiophen-2-yl) group—will govern the regioselectivity of electrophilic aromatic substitution reactions. The combined effect would likely direct incoming electrophiles to the positions ortho to the benzylic alcohol group (C3 and C5).

Electrophilic Aromatic Substitution on the Phenyl Ring

Standard electrophilic aromatic substitution reactions can be applied to introduce various functional groups onto the phenyl ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, likely at C3/C5. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (Br or Cl), likely at C3/C5. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (–SO₃H), likely at C3/C5. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (R), likely at C3/C5. Prone to polyalkylation and rearrangements. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (–COR), likely at C3/C5. Not prone to polyalkylation. |

These modifications are crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of biological activity. For example, the synthesis of novel pyrazole (B372694) analogues of chalcones often involves the functionalization of phenyl rings to explore their antitumor potential. nih.gov Similarly, post-modification of complex organometallic compounds containing phenyl rings is a strategy used to develop new therapeutic agents. mdpi.com The synthesis of diverse analogues by modifying aromatic rings is a common strategy in medicinal chemistry to improve properties like activity and solubility. aablocks.com

Advanced Spectroscopic and Structural Elucidation of 4 5 Nitrothiophen 2 Yl Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For (4-(5-Nitrothiophen-2-yl)phenyl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon resonances and offers insights into the molecule's conformational preferences.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl and thiophene (B33073) rings, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The phenyl ring protons exhibit a characteristic AA'BB' system, appearing as two doublets, indicative of para-substitution. The protons on the thiophene ring also appear as doublets due to vicinal coupling. The benzylic methylene protons give rise to a singlet, which can sometimes appear as a doublet due to coupling with the hydroxyl proton, depending on the solvent and concentration. The hydroxyl proton itself is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The presence of the electron-withdrawing nitro group causes a significant downfield shift for the carbon atoms of the thiophene ring, particularly C5. The chemical shifts of the phenyl carbons are consistent with a para-substituted benzene (B151609) ring, and the benzylic carbon (C7) appears in the expected aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | - | - | - | 142.5 |

| 2, 6 | 7.55 | d | 8.2 | 127.0 |

| 3, 5 | 7.40 | d | 8.2 | 126.5 |

| 4 | - | - | - | 138.0 |

| 7 | 4.75 | s | - | 64.5 |

| 8 | - | - | - | 150.0 |

| 9 | 7.20 | d | 4.0 | 124.0 |

| 10 | 7.90 | d | 4.0 | 128.0 |

| 11 | - | - | - | 148.0 |

Note: The data presented in this table is predicted based on the analysis of structurally similar compounds and established NMR principles.

To confirm the assignments from 1D NMR and to elucidate the through-bond and through-space correlations, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. Cross-peaks would be observed between the coupled protons on the phenyl ring (H2/H3 and H5/H6) and between the protons on the thiophene ring (H9/H10). This confirms their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of the protonated carbons. For instance, the signal for H2/H6 in the ¹H spectrum will correlate with the signal for C2/C6 in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would be expected from the benzylic protons (H7) to the phenyl carbons (C1, C2, C6) and the thiophene carbon (C8), confirming the connectivity of the phenylmethanol and nitrothiophene moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY can be used to study the preferred conformation around the single bond connecting the phenyl and thiophene rings. Cross-peaks between the benzylic protons (H7) and the ortho-protons of the phenyl ring (H2, H6) would be expected. Additionally, NOE correlations between the phenyl protons (H3, H5) and the thiophene proton (H9) would indicate a degree of torsional restriction and provide insight into the dihedral angle between the two aromatic rings. The absence or presence of certain cross-peaks can help in determining the dominant conformer in solution.

Advanced Infrared and Raman Spectroscopic Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are expected to show characteristic absorption and scattering bands corresponding to its constituent functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration, with the broadening being a result of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

NO₂ Stretches: The nitro group will give rise to two strong characteristic absorption bands in the IR spectrum: an asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1300-1350 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the phenyl and thiophene rings.

C-O Stretch: A strong band in the IR spectrum around 1000-1200 cm⁻¹ can be attributed to the C-O stretching of the primary alcohol.

Table 2: Predicted Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Strong, Broad (IR) | O-H stretch (H-bonded) |

| ~3080 | Medium (IR, Raman) | Aromatic C-H stretch |

| ~2920 | Medium (IR, Raman) | Aliphatic C-H stretch |

| ~1520 | Strong (IR) | Asymmetric NO₂ stretch |

| ~1490 | Medium (IR, Raman) | Aromatic C=C stretch |

| ~1340 | Strong (IR) | Symmetric NO₂ stretch |

Note: The data presented in this table is predicted based on the analysis of structurally similar compounds and established principles of vibrational spectroscopy.

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharp band corresponding to the "free" non-hydrogen-bonded O-H stretch might be observed at higher wavenumbers (around 3600 cm⁻¹). As the concentration increases, or in a polar solvent, a broad band at lower wavenumbers (around 3200-3400 cm⁻¹) will dominate, indicating the presence of intermolecular hydrogen bonds between the hydroxyl groups of neighboring molecules. Temperature-dependent IR studies can further probe the strength of these interactions, as increasing the temperature would be expected to disrupt the hydrogen bonding, leading to a sharpening of the O-H band and a shift to higher wavenumbers.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous confirmation of the molecular formula, C₁₁H₉NO₃S.

Under electron ionization (EI), the molecular ion is expected to be observed, although it may be of low abundance. The fragmentation of this compound is likely to proceed through several characteristic pathways:

Loss of a hydroxyl radical (•OH): This would lead to a fragment ion at m/z [M-17].

Loss of water (H₂O): A peak at m/z [M-18] could arise from the elimination of water, which is a common fragmentation pathway for alcohols.

Benzylic cleavage: Cleavage of the C-C bond between the phenyl ring and the hydroxymethyl group would result in the formation of a stable benzyl-type cation.

Fragmentation of the nitrothiophene moiety: Common losses from the nitro group include the loss of NO (m/z [M-30]) and NO₂ (m/z [M-46]). Cleavage of the thiophene ring itself can also occur.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 235 | [M]⁺ |

| 218 | [M - OH]⁺ |

| 217 | [M - H₂O]⁺ |

| 189 | [M - NO₂]⁺ |

Note: The fragmentation data presented in this table is predicted based on established fragmentation patterns for similar chemical structures.

By carefully analyzing the masses and relative abundances of these fragment ions, a detailed picture of the molecule's structure and stability can be constructed, corroborating the findings from NMR and vibrational spectroscopy.

Advanced Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural analysis of the compound this compound is not publicly available. Detailed research findings required to populate the requested sections on mass spectrometry and single-crystal X-ray diffraction, including fragmentation patterns, unit cell parameters, and Hirshfeld surface analysis, could not be located for this specific molecule.

The provided outline requires in-depth, data-driven content for the following sections:

Single-Crystal X-ray Diffraction Analysis of this compound

Detailed Analysis of Intermolecular Interactions via Hirshfeld Surface and Energy Frameworks

Without access to primary research data from mass spectrometry or a solved crystal structure for this compound, generating a scientifically accurate and verifiable article that adheres to the strict, data-inclusive requirements of the prompt is not possible. While information exists for related compounds containing a 5-nitrothiophene moiety, the user's instructions to focus solely on this compound prevent the inclusion of data from other molecules.

Therefore, the article as outlined cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 4 5 Nitrothiophen 2 Yl Phenyl Methanol

Frontier Molecular Orbital (FMO) Analysis

Implications for Electron Transfer and Reactivity:The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial overlap between the HOMO and LUMO can also provide insights into the nature of electronic transitions within the molecule.

Unfortunately, without any published research specifically focused on (4-(5-Nitrothiophen-2-yl)phenyl)methanol, the detailed data tables and in-depth discussions required to populate these sections are unavailable. The scientific community has yet to perform the necessary computational work to characterize this compound at a theoretical level.

The absence of such fundamental computational data limits a deeper understanding of the structure-property relationships of this particular nitrothiophene derivative. Future theoretical studies are essential to fill this knowledge gap and to potentially guide synthetic efforts and the exploration of this compound's practical applications.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not publicly available. While research has been conducted on related 5-nitrothiophene derivatives and other aryl-thiophene structures, the specific analyses requested—including Molecular Electrostatic Potential (MEP) mapping, detailed conformational analysis, rotational barrier calculations, and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models—for this exact molecule have not been published.

General principles from computational studies on analogous compounds can provide some theoretical context:

Molecular Electrostatic Potential (MEP): For nitrothiophene-containing molecules, the MEP map would be expected to show significant negative potential (electronegative regions) localized around the oxygen atoms of the nitro (NO₂) group, making this area a likely site for electrophilic attack. The hydroxyl (-OH) group's oxygen would also exhibit negative potential. Conversely, the hydrogen of the hydroxyl group and hydrogens on the aromatic rings would exhibit positive potential (electropositive regions), indicating sites susceptible to nucleophilic attack.

Conformational Analysis: The primary flexible bond in this compound is the single bond connecting the phenyl and thiophene (B33073) rings. Rotational barriers around this bond would define the molecule's preferred conformations. Computational studies on similar bi-aryl systems, such as 2,2'-bithiophene, show that the global energy minimum is often a non-planar (gauche) conformation, with planar (syn and anti) conformations representing transition states or higher energy minima due to steric hindrance. acs.org The energy landscape would be determined by the balance between conjugative stabilization (favoring planarity) and steric repulsion between atoms near the linking bond.

QSAR and QSPR Modeling: QSAR and QSPR studies are typically performed on a series of related compounds to correlate structural or electronic descriptors with biological activity or physical properties. A single compound like this compound would be one data point within such a study. Research on other nitrothiophenes has suggested correlations between biological activity and properties like HOMO/LUMO energies and atomic charges. nih.gov However, a specific model centered on this molecule is not available.

Due to the absence of specific data in the scientific literature for this compound, it is not possible to provide a detailed, accurate, and non-speculative article that adheres to the requested outline. Generating such content would require fabricating data, which would violate the principles of scientific accuracy.

Despite a comprehensive search for existing computational and theoretical investigations specifically focused on This compound , no dedicated studies detailing the derivation of its molecular descriptors or predictive models for its reactivity and potential applications could be located in the available scientific literature.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested under the specified outline, as the foundational scientific data for "this compound" in the areas of computational chemistry and theoretical investigations appears to be unpublished or not publicly accessible.

Advanced Applications and Mechanistic Studies of 4 5 Nitrothiophen 2 Yl Phenyl Methanol and Its Analogues in Chemical Biology and Material Science

Exploration as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The structural framework of (4-(5-Nitrothiophen-2-yl)phenyl)methanol, featuring a nitro-activated thiophene (B33073) ring linked to a functionalized phenyl group, provides a rich platform for a variety of chemical transformations. This versatility allows for its use as a foundational building block in the construction of more elaborate molecular systems.

The inherent reactivity of the nitrothiophene moiety and the benzylic alcohol in this compound and its analogues makes them valuable precursors for the synthesis of a diverse range of advanced heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form fused heterocyclic structures. For instance, the reduction of a nitro group followed by intramolecular condensation is a common strategy for the synthesis of nitrogen-containing heterocycles.

Furthermore, the thiophene ring itself can be a partner in cycloaddition reactions or can be modified through electrophilic substitution, leveraging the activating effect of the nitro group. Analogous structures, such as nitropyridines, have been utilized as starting materials for the synthesis of complex molecules like novel urease inhibitors and antimicrobial agents through nucleophilic substitution and subsequent cyclization reactions. nih.gov For example, 2-chloro-5-nitropyridine (B43025) is a key intermediate in the synthesis of pyridoxazinone derivatives with potential antimicrobial activity. nih.gov While direct examples for this compound are not extensively documented, the established reactivity patterns of nitroaromatic compounds suggest its high potential as a precursor for novel heterocyclic frameworks with applications in medicinal chemistry and materials science.

The concept of multi-step organic synthesis often relies on the use of versatile building blocks that can introduce specific functionalities and structural motifs into a target molecule. youtube.com this compound and its analogues serve as excellent examples of such building blocks. The presence of multiple reactive sites—the nitro group, the thiophene ring, the phenyl ring, and the hydroxymethyl group—allows for a stepwise and controlled elaboration of the molecular structure.

A common synthetic strategy involves the initial modification of the hydroxymethyl group, for instance, through oxidation to an aldehyde or conversion to a leaving group, to enable coupling with other molecular fragments. Subsequently, the nitro group can be transformed to introduce further complexity. The principles of retrosynthetic analysis can be applied to disconnect complex target molecules back to simpler precursors like this compound. youtube.com For example, a complex molecule containing a substituted amino-phenyl-thiophene core could be retrosynthetically cleaved to reveal this compound as a key starting material. The use of continuous flow techniques in multi-step synthesis has also gained prominence, allowing for the efficient and safe handling of reactive intermediates that may be generated from precursors like nitroaromatic compounds.

Mechanistic Studies in Bioreductive Activation and Prodrug Strategies

The selective reduction of the nitro group under hypoxic conditions is a cornerstone of modern prodrug design, particularly for targeting the oxygen-deficient microenvironment of solid tumors. nih.gov this compound and its analogues are of significant interest in this field due to the well-established bioreductive activation of the nitrothiophene moiety.

The bioreductive activation of nitroaromatic compounds is initiated by the acceptance of one or more electrons from reductase enzymes. nih.gov The nitro group, being strongly electron-withdrawing, readily accepts an electron to form a nitro radical anion. nih.gov Under normal oxygen conditions (normoxia), this radical anion can be rapidly re-oxidized back to the parent nitro compound in a futile redox cycle, with the concomitant production of superoxide (B77818) radicals.

However, in the low-oxygen environment characteristic of hypoxic tissues, the nitro radical anion can undergo further reduction. A two-electron reduction leads to the formation of a nitroso intermediate, which is then reduced in a subsequent two-electron step to a hydroxylamine (B1172632). A final two-electron reduction yields the corresponding amine. nih.gov Each of these reduced intermediates—the nitroso and hydroxylamine species—are highly reactive and can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity. frontiersin.org This stepwise reduction pathway is central to the selective toxicity of nitroaromatic prodrugs in hypoxic environments.

The following table summarizes the key steps in the bioreductive pathway of a generic nitroaromatic compound:

| Reduction Step | Intermediate | Number of Electrons | Reactivity |

| Initial Reduction | Nitro Radical Anion | 1 | Reversible oxidation under normoxia |

| Two-Electron Reduction | Nitroso | 2 | Highly reactive, electrophilic |

| Four-Electron Reduction | Hydroxylamine | 4 | Highly reactive, nucleophilic and electrophilic |

| Six-Electron Reduction | Amine | 6 | Generally less reactive, stable |

The design of effective hypoxia-activated prodrugs (HAPs) based on the nitroaromatic scaffold involves several key principles at the molecular level. mdpi.com The "trigger" moiety, in this case, the 5-nitrothiophene group, must be efficiently reduced by tumor-associated reductases under hypoxic conditions. The one-electron reduction potential of the nitro compound is a critical parameter, as it influences the rate of activation. nih.gov

A crucial design element is the "effector" or "warhead" component, which is the cytotoxic agent released upon activation. In the case of this compound, the reduction of the nitro group can electronically activate the molecule, potentially leading to the release of a reactive species or unmasking a potent cytotoxin. For instance, the electron-donating character of the resulting amino group can alter the reactivity of the phenyl-methanol portion of the molecule.

Modern HAP design often incorporates a linker between the trigger and the effector, which is cleaved upon bioreduction. nih.gov This "fragmentation" approach allows for the release of a known and potent cytotoxic drug. While this compound itself does not have a distinct linker-effector system, its structure serves as a model for more complex designs where the phenyl-methanol group could be part of a larger, cleavable cytotoxic moiety. The modular design of HAPs, often consisting of a hypoxia-trigger, a linker, and a cytotoxic warhead, allows for the fine-tuning of properties such as solubility, stability, and activation kinetics. mdpi.com

The bioreductive activation of this compound and its analogues is catalyzed by a variety of reductase enzymes, with bacterial-like nitroreductases and human cytochrome P450 enzymes being of particular importance.

Nitroreductases (NTRs): These enzymes, which are found in bacteria and can be overexpressed in hypoxic tumor cells, are highly efficient at reducing nitroaromatic compounds. frontiersin.orgnih.gov Type I nitroreductases are oxygen-insensitive and typically catalyze the two-electron reduction of the nitro group to the nitroso and subsequently to the hydroxylamine and amine derivatives. nih.gov The interaction between the nitroaromatic substrate and the flavin mononucleotide (FMN) cofactor in the active site of the nitroreductase is crucial for catalysis. mdpi.com The enzyme facilitates the transfer of a hydride from a reduced nicotinamide (B372718) cofactor (NADH or NADPH) to the FMN, which in turn reduces the nitro-substituted substrate. mdpi.com The substrate specificity of nitroreductases is broad, and they can act on a wide range of nitroaromatic compounds, including nitrothiophenes. nih.govchemrxiv.org

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 system, primarily located in the liver, is a major player in the metabolism of a vast array of xenobiotics. youtube.com While CYPs are predominantly known for their oxidative reactions, they can also catalyze reductive reactions under hypoxic conditions. nih.gov NADPH-cytochrome P450 reductase, a key component of the CYP system, can directly reduce nitroaromatic compounds via a one-electron transfer mechanism, initiating the reductive cascade. nih.gov The interaction of nitroaromatic compounds with the heme center of CYP enzymes is a critical step in this process. youtube.com The specific CYP isoforms involved in the reduction of a particular nitroaromatic compound can vary, with CYP2A6, CYP2E1, and CYP1A1 being implicated in the activation of various N-nitrosamines. nih.govnih.gov The reductive metabolism of nitro compounds by CYPs can lead to the formation of the same reactive intermediates (nitroso, hydroxylamine) as with nitroreductases, contributing to their potential toxicity or therapeutic effect.

The following table provides a comparative overview of the key features of nitroreductases and cytochrome P450 enzymes in the context of nitroaromatic compound reduction:

| Enzyme System | Primary Location | Oxygen Sensitivity | Mechanism | Key Cofactors |

| Nitroreductases (Type I) | Bacteria, Hypoxic Tumor Cells | Insensitive | Two-electron reduction | FMN, NADH/NADPH |

| Cytochrome P450 | Liver (Endoplasmic Reticulum) | Sensitive (Reductive activity favored in hypoxia) | One-electron reduction | Heme, NADPH |

Investigation of its Role in Modulating Biochemical Pathways

The structural motifs present in this compound suggest its potential to interact with various biological targets, including enzymes and receptor systems. The nitroaromatic and thiophene components are features found in numerous bioactive molecules. nih.gov

While direct studies on the inhibitory activity of this compound are not extensively documented, the chemical features of the molecule allow for informed speculation on its potential as an enzyme inhibitor.

Main Protease (Mpro): The main protease of viruses, such as SARS-CoV-2, is a cysteine protease that has been a primary target for antiviral drug development. nih.gov Peptidyl nitroalkenes have been investigated as covalent reversible inhibitors of Mpro. nih.gov The electrophilic nature of the nitro group in the thiophene ring of this compound could potentially engage in interactions with the nucleophilic cysteine residue in the active site of proteases like Mpro or cathepsins. nih.govgoogle.com The phenylmethanol portion of the molecule could further contribute to binding within the enzyme's active site through hydrophobic and hydrogen-bonding interactions.

Arylamine N-acetyltransferase (NAT): Arylamine N-acetyltransferases are enzymes involved in the metabolism of various drugs and carcinogens. nih.gov Inhibition of NATs is a field of interest for both therapeutic and chemopreventive strategies. nih.govnih.gov Certain nitro-aromatic compounds have been shown to modulate the activity of these enzymes. Although direct evidence is lacking for this compound, its structural similarity to known NAT substrates and inhibitors suggests a potential for interaction. The activity of NATs can be influenced by the electronic properties of their substrates, and the nitro group's strong electron-withdrawing nature could play a significant role in binding or inhibition. nih.gov

| Enzyme Target | Potential Interaction Mechanism | Relevant Analogues/Concepts |

| Main Protease (Mpro) | Covalent or non-covalent binding to the catalytic cysteine residue, facilitated by the electrophilic nitrothiophene moiety. | Peptidyl nitroalkenes showing inhibitory activity against SARS-CoV-2 Mpro. nih.gov |

| Arylamine N-acetyltransferase (NAT) | Competitive or non-competitive inhibition, with the nitroaromatic structure interacting with the active site. | Various polyphenolic and nitro-aromatic compounds are known to inhibit NAT1 and NAT2. nih.gov |

The nuclear receptors REV-ERBα and REV-ERBβ are critical regulators of the circadian rhythm and metabolism. nih.govnih.gov Synthetic agonists for REV-ERBs have been developed, and notably, some of these compounds contain a nitrothiophene group. nih.gov For instance, the REV-ERB agonist SR9009, while structurally distinct, highlights the potential for nitrothiophene-containing molecules to bind to and modulate the activity of these receptors. nih.govplos.orgmdpi.com

| Receptor Target | Potential Mode of Action | Example of a Structurally Related Modulator |

| REV-ERBα/β | Agonistic or antagonistic activity through binding to the ligand-binding domain, affecting the recruitment of co-repressors. | SR9009 and SR9011 are synthetic REV-ERB agonists that contain a nitrothiophene moiety. nih.gov |

Potential in Functional Materials Science

The photophysical and electronic properties of thiophene-based organic molecules make them highly attractive for applications in materials science, particularly in the field of optoelectronics. acs.orgresearchgate.netrsc.org

Thiophene-containing compounds, especially those with extended π-conjugation, often exhibit interesting luminescent properties. researchgate.netmdpi.com However, the presence of a nitro group is known to be a potent fluorescence quencher. rhhz.net This quenching effect typically occurs through a photoinduced electron transfer (PET) process, where the excited state of the fluorophore is deactivated by transferring an electron to the electron-deficient nitro group. rhhz.netresearchgate.net

In the case of this compound, it is expected that the fluorescence of the phenyl-thiophene system would be significantly quenched by the 5-nitro group. The efficiency of this quenching can be influenced by the surrounding environment and the electronic coupling between the fluorophore and the quencher. rhhz.net Studies on related thiophene-substituted derivatives have demonstrated that the presence of nitroaromatic compounds leads to efficient fluorescence quenching, a property that can be exploited for sensing applications. nih.govresearchgate.netresearchgate.net The quenching efficiency often increases with the number of nitro groups on the quenching agent. nih.govresearchgate.netresearchgate.net

| Photophysical Property | Expected Behavior of this compound | Underlying Mechanism |

| Fluorescence | Likely to be very low or non-existent. | Efficient fluorescence quenching by the nitro group via photoinduced electron transfer (PET). rhhz.net |

| Phosphorescence | Also likely to be absent due to efficient non-radiative decay pathways. researchgate.net | The presence of accessible conical intersections and intersystem crossings often leads to rapid non-radiative decay. researchgate.net |

Thiophene-based materials are integral to the development of organic optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.orgresearchgate.netbeilstein-journals.orgnih.govrsc.org The electronic properties of these materials, including their HOMO and LUMO energy levels, can be finely tuned through chemical functionalization. researchgate.netresearchgate.net

The structure of this compound, with its electron-donating phenylmethanol moiety and the strongly electron-withdrawing nitro-substituted thiophene, creates a donor-π-acceptor (D-π-A) type system. Such systems are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, which is a desirable characteristic for various optoelectronic applications. nih.govrsc.org While the nitro group quenches fluorescence, which would be detrimental for emissive applications like OLEDs, this property could be advantageous in other areas. For instance, the strong ICT character and potential for high charge carrier mobility could make analogues of this compound suitable for use in organic photovoltaics or as components in photodetectors. nih.gov The ability to tune the electronic properties by modifying the substituent groups offers a pathway to designing materials with specific energy levels for efficient charge separation and transport. researchgate.net

Structure-Activity Landscape Exploration for Targeted Molecular Design

The rational design of novel molecules with specific biological activities or material properties relies heavily on understanding structure-activity relationships (SAR). For nitrothiophene-containing compounds, SAR studies have been conducted in the context of antibacterial agents, revealing that the electronic properties and the substitution pattern on the thiophene ring significantly influence their biological activity. nih.gov

For the targeted design of analogues of this compound, several structural aspects could be systematically varied:

Position and Nature of Substituents: The position of the nitro group on the thiophene ring, as well as the introduction of other substituents, would significantly alter the electronic properties and steric profile of the molecule. This, in turn, would affect its binding affinity to biological targets and its photophysical characteristics. nih.govfrontiersin.orgnih.gov

The Linker: The phenyl ring acts as a linker between the thiophene and the methanol (B129727) group. Modifying this linker, for example, by introducing different aromatic or heterocyclic systems, could optimize the geometry and electronic coupling for specific applications.

The Functional Group: The primary alcohol of the methanol group could be replaced with other functional groups to modulate properties such as solubility, hydrogen bonding capacity, and reactivity.

By systematically exploring these structural modifications, it is possible to create a landscape of structure-activity relationships that can guide the design of new compounds with enhanced potency for a specific enzyme or receptor, or with optimized properties for a particular material application. frontiersin.orgnih.gov

Identification of Pharmacophore Features from Analogous Compounds

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification of these features is a critical step in drug discovery, enabling the design of new molecules with improved potency and selectivity. For analogues of this compound, pharmacophore models have been developed based on their activity against various biological targets, such as pathogenic microorganisms.

A key pharmacophoric element in this class of compounds is the nitrothiophene ring . The nitro group is a strong electron-withdrawing group, which is crucial for the bioactivation of these compounds, particularly in their role as antimicrobial agents. nih.govaablocks.com Studies on nitroaromatic compounds have revealed that the nitro group often acts as a bio-reductive center. In the context of antituberculosis agents, for instance, the nitro group can be reduced by enzymes within Mycobacterium tuberculosis, such as the Ddn nitroreductase, to form reactive nitrogen species that are toxic to the bacterium. aablocks.com This suggests that the nitro group is an essential feature for the compound's mechanism of action.

The thiophene ring itself is considered a "privileged" scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. nih.gov Its sulfur atom can participate in hydrogen bonding and other non-covalent interactions, anchoring the molecule within the active site of a target protein.

The phenyl ring connected to the thiophene serves as a crucial linker and can be substituted to modulate the compound's physicochemical properties and target interactions. The position and nature of substituents on this ring can significantly influence activity. For example, in a series of 2-phenyl-5,6,7,8-tetrahydroquinoxaline analogues, the introduction of polar and aliphatic substituents on the phenyl ring markedly affected their antagonist activity at the P2X1-purinoceptor. nih.gov

Finally, the methanol group on the phenyl ring introduces a polar, hydrogen-bond donating and accepting feature. This group can form critical interactions with amino acid residues in a protein's active site, contributing to the binding affinity and specificity of the molecule.

Based on studies of analogous structures, a consensus pharmacophore model for this class of compounds can be proposed, highlighting the following key features:

A hydrogen bond acceptor (the nitro group).

An aromatic/hydrophobic region (the thiophene and phenyl rings).

A hydrogen bond donor/acceptor (the hydroxyl group of the methanol moiety).

Potential for substitution on the phenyl ring to fine-tune activity and properties.

Computational pharmacophore mapping of various nitro-containing heterocyclic compounds has been successfully employed to identify potent inhibitors for a range of targets, from eosinophil peroxidase to microbial enzymes, underscoring the utility of this approach in drug design. nih.govmdpi.com

Rational Design Strategies for Enhanced Biochemical Interactions

The insights gained from pharmacophore modeling provide a solid foundation for the rational design of new analogues of this compound with enhanced biochemical interactions. The goal of rational design is to systematically modify the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.

One primary strategy involves the modification of the linker and core scaffolds . For instance, in a study aimed at improving the solubility and reducing the potential toxicity of nitrofuran-based antituberculosis agents, researchers replaced an α,β-unsaturated linker with a cyclized pyrazoline linker. nih.gov This modification led to the synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved aqueous solubility and potent antituberculosis activity. nih.govaablocks.com This approach demonstrates how altering the core structure connecting the key pharmacophoric groups can lead to more drug-like candidates.

Substitution on the aromatic rings is another powerful strategy. The electronic and steric properties of substituents on the phenyl ring can be systematically varied to optimize interactions with the target protein. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic system and influence its binding affinity. researchgate.net In the design of novel anti-inflammatory agents based on a trisubstituted thiophene scaffold, altering the substituent on the phenyl ring at the third position from a chloro group to a methyl mercapto group had a significant impact on the anti-inflammatory activity. nih.gov

Bioisosteric replacement is a further key strategy in rational drug design. This involves replacing a functional group with another that has similar steric and electronic properties but may lead to improved biological activity or reduced toxicity. For example, the thiophene ring itself is often considered a bioisostere of a phenyl ring. Within the nitrothiophene scaffold, one could explore the replacement of the nitro group with other electron-withdrawing groups to fine-tune the bio-reductive potential and potentially mitigate toxicity concerns associated with nitroaromatics.

The following table summarizes some of the rational design strategies and their potential outcomes for analogues of this compound:

| Design Strategy | Structural Modification Example | Potential Outcome |

| Linker Modification | Replacement of the direct phenyl-thiophene linkage with a more flexible or rigid linker. | Improved binding affinity and selectivity. |

| Aromatic Substitution | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring. | Enhanced target interaction and modulation of physicochemical properties. |

| Core Scaffold Hopping | Replacing the thiophene ring with other five- or six-membered heterocycles. | Discovery of novel scaffolds with different biological activity profiles. |

| Bioisosteric Replacement | Replacing the nitro group with other electron-withdrawing groups like a cyano or sulfonyl group. | Altered bio-reductive potential and potentially improved safety profile. |

| Modulation of the Methanol Group | Esterification or etherification of the hydroxyl group. | Altered polarity and potential for prodrug strategies. |

Through the iterative application of these design principles, guided by computational modeling and experimental validation, it is possible to develop new generations of this compound analogues with optimized properties for specific applications in chemical biology and material science.

Future Directions and Emerging Research Avenues for 4 5 Nitrothiophen 2 Yl Phenyl Methanol

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research into (4-(5-Nitrothiophen-2-yl)phenyl)methanol will likely prioritize the development of more efficient, scalable, and sustainable synthetic methodologies. While classical methods for creating biaryl linkages, such as Suzuki and Stille cross-coupling reactions, are applicable, there is considerable room for innovation.

Emerging Synthetic Strategies:

C-H Activation/Functionalization: A significant future direction lies in the direct C-H activation of both the thiophene (B33073) and benzene (B151609) rings. This would bypass the need for pre-functionalized starting materials (like boronic acids or organostannanes), reducing the number of synthetic steps, minimizing waste, and improving atom economy.

Photocatalysis and Electrosynthesis: The use of visible-light photocatalysis and electrochemical methods for the synthesis of this compound and its derivatives is a promising green chemistry approach. acs.org These techniques can often be performed under mild conditions, reducing energy consumption and the need for harsh reagents.

Flow Chemistry: Continuous flow synthesis offers a safer, more scalable, and highly reproducible alternative to traditional batch processing. For the synthesis of nitroaromatic compounds, which can be hazardous, flow chemistry provides enhanced temperature control and reaction containment.

Sustainable Chemistry Considerations: A key focus will be the implementation of green chemistry principles. This includes the use of greener solvents (e.g., water, supercritical CO2, or bio-based solvents), the development of recoverable and reusable catalysts (e.g., nanoparticle-based or polymer-supported catalysts), and minimizing the generation of hazardous byproducts. A recent study on the synthesis of 3-nitro-2-substituted thiophenes utilized a tandem Michael-intramolecular Henry reaction followed by microwave-assisted dehydration and aromatization, which represents a move towards more efficient and cleaner synthetic routes. nih.gov

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and in silico modeling are poised to play a crucial role in accelerating research on this compound. These methods can provide deep insights into the molecule's properties and potential applications before extensive laboratory work is undertaken.

Predictive Modeling Techniques:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. This can be particularly useful for predicting its solubility, conformational dynamics, and potential binding modes with therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of this compound are synthesized and tested for a specific biological activity, QSAR models can be developed to correlate their structural features with their activity. This can guide the design of more potent and selective compounds. scienceopen.com

Future computational work will likely focus on creating a comprehensive "digital twin" of the molecule, allowing for the rapid screening of its properties and potential modifications for specific applications.

Exploration of New Mechanistic Pathways in Chemical Biology

The nitroaromatic scaffold of this compound suggests intriguing possibilities in chemical biology, particularly in the realm of bioreductive medicine. nih.gov The nitro group can be selectively reduced in the hypoxic (low oxygen) environments characteristic of solid tumors, making it a potential trigger for drug activation. mdpi.com

Potential Mechanistic Investigations:

Hypoxia-Activated Prodrugs: A major avenue of research will be the investigation of this compound as a hypoxia-activated prodrug. nih.govnih.gov The nitro group can be reduced by cellular reductases to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can be cytotoxic. mdpi.com Future studies could explore how the molecule or its derivatives can be designed to release a potent anticancer agent upon reduction.

Enzyme Inhibition: The thiophene and phenyl rings provide a scaffold that could be tailored to fit into the active sites of various enzymes. Research could focus on identifying specific enzymes that are inhibited by this compound or its derivatives, potentially leading to new therapeutic agents for a range of diseases.

Fluorescent Probes for Hypoxia: The electronic properties of the molecule could be modulated to create fluorescent probes that "turn on" upon reduction of the nitro group. This would enable the non-invasive imaging of hypoxic tissues, which is of great interest in cancer research and diagnostics. mdpi.com

The bioreductive properties of nitroaromatic compounds are a central theme in medicinal chemistry, and applying this concept to this compound could unlock new therapeutic and diagnostic tools. nih.govasm.orgnih.govresearchgate.net

Integration into Advanced Materials and Nanoscience Research

The unique combination of a thiophene ring, known for its utility in conducting polymers and organic electronics, and a functionalizable phenylmethanol group, makes this compound a compelling candidate for materials science applications. thieme-connect.comresearchgate.netthieme-connect.com

Future Materials Science Applications:

Organic Semiconductors: Thiophene-based materials are renowned for their semiconducting properties. researchgate.net Future research could explore the polymerization of this compound derivatives to create novel conducting polymers. The nitro group's electron-withdrawing nature could be used to tune the polymer's electronic band gap and charge transport properties.

Functional Nanoparticles: The compound could be used as a building block for the synthesis of functional nanoparticles. rsc.org20.210.105researchgate.net For example, self-assembly techniques could be employed to create nanoparticles with a core-shell structure, where the properties of the core and shell are defined by different functional groups attached to the parent molecule. These nanoparticles could have applications in drug delivery, sensing, or catalysis.

Sensors for Nitroaromatic Compounds: Conversely, polymers or materials derived from this compound could be developed as sensors for the detection of other nitroaromatic compounds, which are common environmental pollutants. nih.gov

The versatility of the thiophene moiety, combined with the functional handles present in this compound, opens up a vast landscape for the creation of new materials with tailored optical, electronic, and chemical properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(5-Nitrothiophen-2-yl)phenyl)methanol, and how can intermediates be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the thiophene and phenyl rings. A key step is the introduction of the nitro group at the 5-position of thiophene via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration . The hydroxymethyl group is introduced via reduction of a formyl precursor (e.g., using NaBH₄ in methanol) . Optimization includes monitoring reaction progress with TLC and adjusting stoichiometry to minimize byproducts like brominated derivatives .

Q. How can purity and structural integrity be validated during synthesis?

- Methodology :

- Chromatography : Use silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to isolate intermediates.

- Spectroscopy : Confirm structure via -/-NMR (e.g., hydroxymethyl proton at δ ~4.6 ppm) and FT-IR (O–H stretch at ~3300 cm⁻¹) .

- Elemental Analysis : Verify purity (>95%) with CHNS microanalysis (deviation <0.4%) .

Advanced Research Questions

Q. What crystallographic techniques are suitable for determining the molecular conformation of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Collect data on a Bruker APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 185 K to reduce thermal motion .

- Refinement : Use SHELXL for structure solution. Key parameters:

- , for .

- Hydrogen bonding (O–H⋯N) analyzed with ORTEP-3 .

- Data Table :

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 16.3958, 6.0654, 16.7206 |

| (°) | 102.289 |

| (ų) | 1624.7 |

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Analysis :

- Hydrogen Bonding : The hydroxymethyl group forms O–H⋯N bonds with the nitro group (distance: ~2.8 Å), creating 1D chains along the -axis .

- π-π Stacking : Adjacent thiophene-phenyl rings exhibit parallel-displaced stacking (centroid distance: ~3.5 Å), stabilizing the lattice .

- Implications : These interactions affect solubility and melting behavior, critical for formulating co-crystals or salts.

Q. What computational methods predict the electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier orbitals.

- Results :

- HOMO localized on the nitro-thiophene moiety ().

- LUMO on the phenyl-methanol group (), suggesting charge-transfer potential .

Contradictions and Knowledge Gaps

- Synthetic Yield Discrepancies : Some protocols report 60–70% yields for nitro-thiophene intermediates , while others achieve >80% via microwave-assisted nitration . Further optimization is needed.